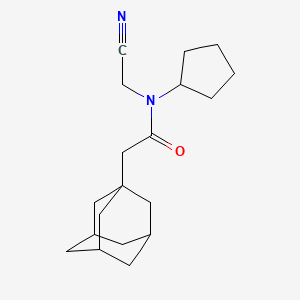

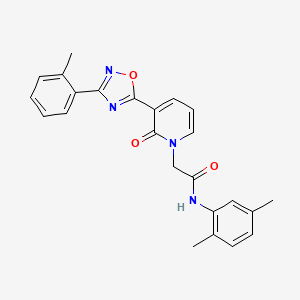

![molecular formula C15H16N4O2S B2999815 N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477855-00-8](/img/structure/B2999815.png)

N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MMB is a thiazole-based compound that has shown promising results in various biological assays, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study focused on the synthesis of benzimidazole derivatives, including morpholine moieties, which were evaluated as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds showed significant inhibition efficiency, which increased with the concentration of inhibitors. The study employed various analytical techniques, including weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), Fourier transform infrared (FTIR), UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM), alongside Density Functional Theory (DFT) for quantum chemical calculations to understand the inhibitory mechanism (Yadav et al., 2016).

Antimicrobial Agents

Another area of research involves the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moieties as antimicrobial agents. These compounds were synthesized through the condensation between ethoxycarbonylhydrazones and 2-morpholinoethanamine, demonstrating good to moderate antimicrobial activities upon evaluation (Sahin et al., 2012).

Structural and Spectral Analysis

The structural and spectral analysis of benzothiazole derivatives, specifically a mannich base containing a morpholine group, provided insights into the conformation and hydrogen bonding interactions within these compounds. The study highlighted the methylene group bridging molecules of 2-mercapto benzothiazole and morpholine, contributing to the understanding of their chemical behavior (Franklin et al., 2011).

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-14(12-4-2-1-3-5-12)18-17-11-13-10-16-15(22-13)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGWNZWYEZQGNK-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2999736.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2999739.png)

![6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2999740.png)

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)